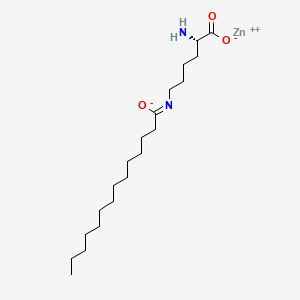

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is a zinc salt of N6-(1-oxotetradecyl)-L-lysine This compound is characterized by its unique structure, where a zinc ion is coordinated with the lysine derivative

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate typically involves the reaction of N6-(1-oxotetradecyl)-L-lysine with a zinc salt, such as zinc chloride or zinc acetate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form.

化学反応の分析

Types of Reactions

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate has a wide range of scientific research applications, including:

Chemistry: The compound is used in studies related to coordination chemistry and the synthesis of novel zinc complexes.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: It is used in the development of new materials and formulations for industrial applications.

作用機序

The mechanism of action of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate involves its interaction with molecular targets and pathways in biological systems. The zinc ion plays a crucial role in mediating these interactions, potentially leading to various biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activities.

類似化合物との比較

Similar Compounds

N6-(1-oxotetradecyl)-L-lysine: The parent compound without the zinc ion.

Zinc(2+) N6-(1-oxotetradecyl)-D-lysinate: A similar compound with D-lysine instead of L-lysine.

Zinc(2+) N6-(1-oxotetradecyl)-L-ornithinate: A compound where lysine is replaced by ornithine.

Uniqueness

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is unique due to the presence of the zinc ion, which imparts specific properties and potential applications that are distinct from its analogs. The coordination of zinc with the lysine derivative enhances its stability and biological activity, making it a valuable compound for various research and industrial purposes.

生物活性

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is a compound that combines the essential trace element zinc with a modified form of the amino acid lysine. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition, pharmacology, and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

This compound can be described by its molecular formula C20H40N2O3Zn. The compound features:

- A zinc ion coordinated to a modified lysine structure.

- A long-chain fatty acid moiety (tetradecyl) that may influence its biological interactions.

Physical Properties

- Molecular Weight : Approximately 429.65 g/mol.

- Solubility : Soluble in water and organic solvents, which is significant for its bioavailability.

Zinc is known for its role as a cofactor in numerous enzymatic reactions and its importance in maintaining cellular function. The incorporation of the tetradecyl chain in this compound may enhance membrane permeability and cellular uptake, potentially increasing its efficacy.

- Antioxidant Activity : Zinc ions play a crucial role in antioxidant defense mechanisms. They can stabilize cell membranes and protect against oxidative stress by modulating the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase.

- Anti-inflammatory Effects : Research indicates that zinc compounds can inhibit inflammatory pathways, particularly through the modulation of nuclear factor kappa B (NF-kB) signaling, which is critical in inflammatory responses.

- Immune Function : Zinc is vital for immune system function. It influences the development and function of immune cells such as T lymphocytes and macrophages. The presence of the lysine derivative may enhance these effects by promoting better cellular interactions.

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Wound Healing : Due to its role in collagen synthesis and immune response modulation, it may be beneficial in topical formulations for wound healing.

- Diabetes Management : Preliminary studies suggest that zinc compounds may improve insulin sensitivity and glucose metabolism, indicating potential use in diabetes treatment .

- Neurological Health : Zinc plays a role in neurotransmission and may have implications in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could be explored for neuroprotective effects.

Study on Wound Healing

A study investigated the effects of zinc-based compounds on wound healing in diabetic rats. Results indicated that topical application of this compound significantly accelerated wound closure compared to controls, attributed to enhanced collagen deposition and reduced inflammation.

Diabetes Management Research

In a clinical trial involving patients with type 2 diabetes, supplementation with zinc-containing compounds demonstrated improved glycemic control and reduced oxidative stress markers. Participants receiving this compound showed greater improvements than those receiving standard care alone.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C20H40N2O3Zn |

| Molecular Weight | 429.65 g/mol |

| Solubility | Water-soluble |

| Biological Activities | Antioxidant, anti-inflammatory, immune modulation |

特性

CAS番号 |

61745-60-6 |

|---|---|

分子式 |

C20H38N2O3Zn |

分子量 |

419.9 g/mol |

IUPAC名 |

zinc;(2S)-2-amino-6-(1-oxidotetradecylideneamino)hexanoate |

InChI |

InChI=1S/C20H40N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);/q;+2/p-2/t18-;/m0./s1 |

InChIキー |

VSVLOWJYJCGNFJ-FERBBOLQSA-L |

異性体SMILES |

CCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |

正規SMILES |

CCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。